molecular formula C9H10BrClF3N B6207894 {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2694744-75-5

{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6207894
CAS No.: 2694744-75-5
M. Wt: 304.5
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Description

{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a bromine atom, a trifluoromethyl group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:

    Bromination: The starting material, 5-(trifluoromethyl)benzylamine, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Methylation: The brominated intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group. For example, the amine can be oxidized to a nitroso or nitro compound.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include nitroso and nitro derivatives.

    Coupling: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry

In chemistry, {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(trifluoromethyl)aniline
  • 2-bromo-5-(trifluoromethyl)benzyl alcohol
  • 2-bromo-5-(trifluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride stands out due to the presence of both a bromine atom and a trifluoromethyl group, which confer unique reactivity and stability. The methylamine group further enhances its versatility in synthetic applications.

This compound’s combination of functional groups makes it a valuable tool in various fields, from synthetic chemistry to drug development and materials science.

Properties

CAS No.

2694744-75-5

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.5

Purity

95

Origin of Product

United States

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